Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate typically involves the reaction of 4-oxo-4,5-dihydro-1,3-thiazol-2-ylacetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group on the benzene ring can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzothiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzoate is compared with other similar compounds, such as:
This compound sulfoxide
Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzothiol
Ethyl 4-{[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetyl]amino}benzamide
These compounds share the thiazole core but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1,3-thiazol-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-14(19)9-3-5-10(6-4-9)15-11(17)7-13-16-12(18)8-21-13/h3-6H,2,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQHJACMFQWARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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